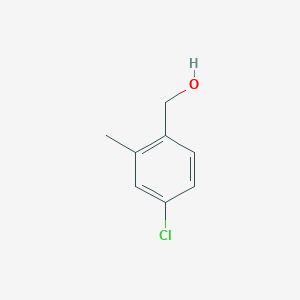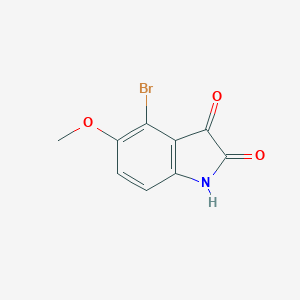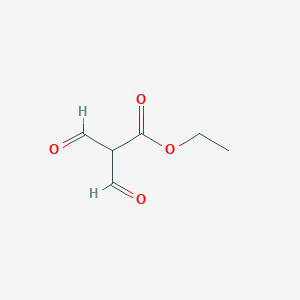
4-Chloro-2-methylbenzyl alcohol
概要
説明
4-Chloro-2-methylbenzyl alcohol is a chemical compound with the formula C8H9ClO . It is a white crystalline solid .
Synthesis Analysis
4-Chloro-2-methylbenzyl alcohol can be synthesized from 4-(chloromethyl)benzoyl chloride . Another method involves the enantioselective and geometrically defined synthesis of chloro methylbenzyl pinacol boronic ester via lithiation−borylation methodology .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylbenzyl alcohol consists of a benzene ring with a chlorine atom and a methyl group attached to it. The benzene ring is also attached to a hydroxyl group through a methylene bridge .Chemical Reactions Analysis
Alcohols, including 4-Chloro-2-methylbenzyl alcohol, can undergo a variety of reactions. They can be converted into alkyl halides, tosylates, alkenes, and esters . For example, primary alcohols can be oxidized to carboxylic acids using hypochlorite .Physical And Chemical Properties Analysis
4-Chloro-2-methylbenzyl alcohol is a solid crystalline substance with a melting point range of 60-64 °C . It has a molecular weight of 156.61 .科学的研究の応用
Organic Building Blocks
4-Chloro-2-methylbenzyl alcohol is used as an organic building block . It’s a part of a class of substances that are used in the synthesis of complex organic molecules. Organic building blocks are typically used in research and development labs in fields such as pharmaceuticals, materials science, and industrial chemistry .
Synthesis of Other Chemical Compounds
This compound can be used in the synthesis of other chemical compounds. For example, it can be used in the enantioselective synthesis of (-)-(S, S)-clemastine . Enantioselective synthesis, also called asymmetric synthesis, is a form of chemical synthesis that is aimed at preparing a compound in high enantiomeric excess .
Preparation of Boronic Esters
4-Chloro-2-methylbenzyl alcohol can be used in the geometrically defined synthesis of chloro methylbenzyl pinacol boronic ester via lithiation−borylation methodology . Boronic esters are important compounds in organic chemistry and materials science .
Fragrance Industry
Similar to 4-Methylbenzyl alcohol, 4-Chloro-2-methylbenzyl alcohol could potentially be used in the fragrance industry . These types of compounds are often used to create unique scents in perfumes, colognes, and other fragrance products .
Flavoring Industry
Again, similar to 4-Methylbenzyl alcohol, 4-Chloro-2-methylbenzyl alcohol could potentially be used in the flavoring industry . These types of compounds are often used to create or enhance flavors in a variety of food and beverage products .
Laboratory Reagent
4-Chloro-2-methylbenzyl alcohol can be used as a laboratory reagent . In this context, it would be used to cause a chemical reaction with another substance in a laboratory setting .
作用機序
Target of Action
4-Chloro-2-methylbenzyl alcohol is a type of organic compound that belongs to the class of alcohols. It’s known that alcohols generally interact with various biological molecules, including proteins and lipids, which can alter their function and structure .
Mode of Action
It’s known that alcohols can undergo various reactions, including conversion into alkyl halides, tosylates, esters, and dehydration to yield alkenes . The specific interaction of 4-Chloro-2-methylbenzyl alcohol with its targets would depend on the specific biochemical context.
Biochemical Pathways
Alcohols can participate in a variety of biochemical reactions, including oxidation and reduction reactions, and can affect various metabolic pathways .
Result of Action
It’s known that alcohols can have various effects at the molecular and cellular level, depending on their specific targets and the context of their action .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-methylbenzyl alcohol can be influenced by various environmental factors. These can include temperature, pH, and the presence of other substances that can interact with the compound . .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
(4-chloro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXBDGJNZJKLNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373996 | |
| Record name | 4-Chloro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylbenzyl alcohol | |
CAS RN |
129716-11-6 | |
| Record name | 4-Chloro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylbenzyl Alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)



![3-Bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B143151.png)


![1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B143157.png)




